1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with significant implications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from basic organic building blocks. Common synthetic routes include:
Step 1: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core through a condensation reaction involving appropriate thioamide and halopyrimidine precursors.
Step 2: Alkylation of the resultant core with a suitable ethylating agent to form the 2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl intermediate.
Step 3: Coupling the intermediate with a pyrazole derivative to form the final product, facilitated by coupling reagents like EDCI or HATU under mild to moderate conditions.
Industrial Production Methods: Scale-up of this synthesis for industrial purposes involves optimizing the reaction conditions to enhance yield and purity while minimizing waste and cost. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: Conversion to various oxo-derivatives using oxidizing agents like hydrogen peroxide or KMnO4.
Reduction: Formation of reduced analogs via catalytic hydrogenation using palladium on carbon (Pd/C) or similar catalysts.
Substitution: Reactivity with nucleophiles or electrophiles to introduce different functional groups, using conditions like SN1 or SN2 mechanisms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Palladium on carbon, sodium borohydride
Substitution Conditions: Acidic or basic catalysts, varying temperature ranges
Major Products: Major products depend on the type of reaction and conditions but include various substituted and oxidized derivatives of the original compound.
Scientific Research Applications
1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide has diverse applications across several scientific domains:
Chemistry: As a key intermediate in organic synthesis, especially for the development of novel heterocyclic compounds.
Biology: Used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications as an anticancer, antiviral, or anti-inflammatory agent, subject to further pharmacological studies.
Industry: Utilized in the formulation of specialized materials and chemical products.
Mechanism of Action
The compound’s mechanism of action primarily involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance:
Molecular Targets: Enzymes or receptors involved in disease progression.
Pathways Involved: Signal transduction pathways, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1,3-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
1,3,5-trimethyl-N-(2-(2-methyl-4-oxoquinolin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
These comparisons highlight the distinctive properties and enhanced reactivity of the compound .
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-9-13(10(2)20(4)19-9)14(22)17-6-7-21-11(3)18-15-12(16(21)23)5-8-24-15/h5,8H,6-7H2,1-4H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUURRILSHJPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.